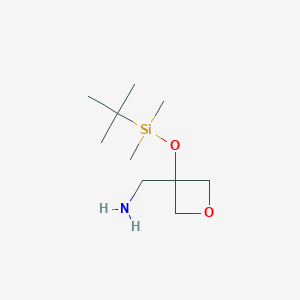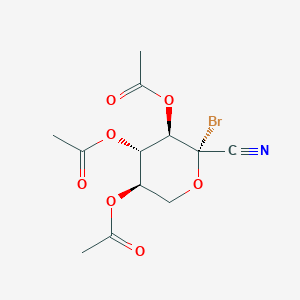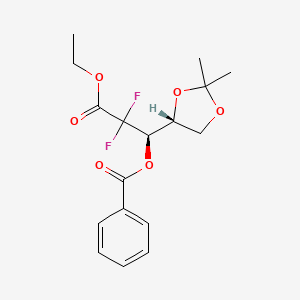![molecular formula C37H40N5O18P3 B12847331 [[(2R,3S,5R)-5-[5-[(E)-3-[[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]amino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12847331.png)
[[(2R,3S,5R)-5-[5-[(E)-3-[[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]amino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[[(2R,3S,5R)-5-[5-[(E)-3-[[3’,6’-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl]amino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate” is a complex organic molecule with potential applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the core structure and subsequent functionalization. Common reagents and conditions used in these reactions may include:
Formation of the Core Structure: This step may involve the use of specific catalysts and solvents to create the core structure of the compound.
Functionalization: Various functional groups are added to the core structure through reactions such as esterification, amidation, and phosphorylation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes to produce larger quantities. This often requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various derivatives of the original compound with modified functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or marker in biological studies.
Medicine: As a potential therapeutic agent or diagnostic tool.
Industry: In the production of specialized materials or chemicals.
Mecanismo De Acción
The mechanism by which the compound exerts its effects may involve interactions with specific molecular targets and pathways. These may include:
Binding to Receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of biochemical events.
Inhibition of Enzymes: The compound may inhibit the activity of specific enzymes, affecting various metabolic pathways.
Modulation of Gene Expression: The compound may influence the expression of specific genes, leading to changes in cellular function.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds may include other organic molecules with related structures or functional groups. Examples may include:
Analogous Fluorescent Dyes: Compounds with similar fluorescent properties.
Related Nucleoside Analogues: Compounds with similar nucleoside structures.
Uniqueness
The uniqueness of the compound may lie in its specific combination of functional groups, its stability under various conditions, or its specific interactions with molecular targets.
Propiedades
Fórmula molecular |
C37H40N5O18P3 |
|---|---|
Peso molecular |
935.7 g/mol |
Nombre IUPAC |
[[(2R,3S,5R)-5-[5-[(E)-3-[[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]amino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C37H40N5O18P3/c1-40(2)22-8-11-25-29(15-22)56-30-16-23(41(3)4)9-12-26(30)37(25)27-14-20(7-10-24(27)35(46)58-37)33(44)38-13-5-6-21-18-42(36(47)39-34(21)45)32-17-28(43)31(57-32)19-55-62(51,52)60-63(53,54)59-61(48,49)50/h5-12,14-16,18,28,31-32,43H,13,17,19H2,1-4H3,(H,38,44)(H,51,52)(H,53,54)(H,39,45,47)(H2,48,49,50)/b6-5+/t28-,31+,32+/m0/s1 |
Clave InChI |
RRWFWXFFGMZPSM-ZIBJKXCBSA-N |
SMILES isomérico |
CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NC/C=C/C6=CN(C(=O)NC6=O)[C@H]7C[C@@H]([C@H](O7)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)C(=O)O3 |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCC=CC6=CN(C(=O)NC6=O)C7CC(C(O7)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)C(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12847266.png)
![tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate](/img/structure/B12847270.png)

![1-{5-[4-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12847282.png)

![1-[3-(Methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B12847288.png)



